Introduction: The Significance of Fused Heterocyclic Scaffolds in Modern Drug Discovery
Introduction: The Significance of Fused Heterocyclic Scaffolds in Modern Drug Discovery
An In-depth Technical Guide to Ethyl 2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate
In the landscape of medicinal chemistry, the development of novel heterocyclic compounds remains a cornerstone of innovation. Fused heterocyclic systems, which incorporate two or more rings sharing atoms, offer a rigid and three-dimensional molecular architecture that is highly advantageous for achieving specific and potent interactions with biological targets. Among these, the pyrazolo[5,1-b]oxazole core represents a compelling scaffold, merging the well-established pharmacological profiles of both pyrazole and oxazole moieties.
Pyrazoles are a prominent class of five-membered heterocycles renowned for their wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Their presence in numerous FDA-approved drugs underscores their therapeutic relevance.[1] Similarly, the oxazole ring is a key structural motif in various natural products and synthetic compounds with significant potential in drug development.[2] The fusion of these two privileged structures into the pyrazolo[5,1-b]oxazole system creates a unique chemical entity with significant potential for exploration in drug discovery programs. This guide provides a detailed technical overview of a specific derivative, Ethyl 2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate, intended for researchers, scientists, and professionals in the field of drug development.
Compound Identification and Physicochemical Properties
The unambiguous identification of a chemical entity is paramount for reproducible scientific research. Ethyl 2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate is identified by the CAS number 623565-48-0.[3][4] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 623565-48-0 | ChemicalBook[3] |
| Molecular Formula | C₈H₁₀N₂O₃ | Inferred from Structure |
| Molecular Weight | 182.18 g/mol | Inferred from Formula[5] |
| IUPAC Name | Ethyl 2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate | N/A |
| Canonical SMILES | CCOC(=O)C1=NN2CCOC2=C1 | N/A |
Note: Physical properties such as melting point, boiling point, and solubility are determined experimentally and should be verified from a certificate of analysis.
Synthesis and Mechanistic Rationale
While multiple synthetic routes to fused heterocyclic systems exist, a logical and efficient pathway for the synthesis of Ethyl 2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate can be proposed based on established chemical principles. The following multi-step synthesis illustrates a common strategy involving the construction of the pyrazole core followed by the annulation of the oxazole ring.
Proposed Synthetic Workflow
The synthesis begins with readily available starting materials and proceeds through a key pyrazole intermediate. The final cyclization step forms the fused bicyclic system. This approach is chosen for its convergence and ability to introduce diversity if needed.
Caption: Proposed synthetic workflow for Ethyl 2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate.
Causality Behind Experimental Choices:
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Step 1: Pyrazole Formation: The reaction between a β-ketoester equivalent (diethyl 2-(ethoxymethylene)malonate) and hydrazine is a classic and highly reliable method for constructing the pyrazole ring. Ethanol is an excellent solvent choice due to its ability to dissolve both reactants and its suitable boiling point for driving the reaction to completion.
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Step 2: N-Alkylation: The introduction of the 2-hydroxyethyl side chain is a critical step for the subsequent cyclization. Using a base like potassium carbonate is essential to deprotonate the pyrazole nitrogen, activating it as a nucleophile to attack 2-chloroethanol. This regioselective N-alkylation is a common strategy in heterocyclic chemistry.
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Step 3: Intramolecular Cyclization: This is the key ring-forming step. A dehydrative cyclization is required to form the oxazole ring. This can be achieved under various conditions. The Mitsunobu reaction (using triphenylphosphine and a dialkyl azodicarboxylate) is a mild and effective method for such transformations. Alternatively, strong acid catalysis could promote cyclization via activation of the hydroxyl group, followed by intramolecular nucleophilic attack from the pyrazole oxygen tautomer. This self-validating system ensures the formation of the thermodynamically stable fused ring structure.
Spectroscopic Characterization (Expected)
The structural elucidation of the final compound would rely on a combination of standard spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | - A triplet and quartet corresponding to the ethyl ester group. - Distinct signals for the two diastereotopic methylene protons of the dihydropyran ring (likely complex multiplets). - A singlet for the pyrazole C-H proton. |
| ¹³C NMR | - Signals for the ester carbonyl, pyrazole and oxazole ring carbons, and the ethyl group carbons. - The number of signals should correspond to the eight unique carbon atoms in the structure. |
| IR Spectroscopy | - A strong absorption band around 1700-1730 cm⁻¹ corresponding to the C=O stretch of the ester. - C-O and C-N stretching vibrations in the fingerprint region. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the exact mass of C₈H₁₀N₂O₃ (182.0691). |
Applications in Drug Discovery and Research
The pyrazolo[5,1-b]oxazole scaffold is a promising starting point for identifying new therapeutic agents. The rationale for its investigation is grounded in the extensive biological activities reported for related heterocyclic systems.
Anticancer Potential
Numerous studies have demonstrated the potent anticancer activity of pyrazole and oxazole-containing compounds.[1][2] For instance, novel thiazolo[2,3-e][3][5][6]diazaphosphole-6-carboxylates, which share a fused heterocyclic ester motif, have shown significant cytotoxicity against human lung (A549) and renal (TK-10) cancer cell lines.[7][8] Some of these compounds exhibited IC₅₀ values lower than the standard drug doxorubicin.[7][9]
The proposed mechanism of action for such compounds often involves the induction of apoptosis and autophagy, as well as cell cycle arrest.[7][8] Research on Ethyl 2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate and its analogs would logically follow this path, investigating its effects on cancer cell proliferation and survival pathways.
Caption: Hypothetical mechanism of anticancer action for pyrazolo[5,1-b]oxazole derivatives.
Antimicrobial and Other Activities
Beyond oncology, the pyrazole scaffold is a well-known pharmacophore in antimicrobial agents.[1][10] Therefore, screening Ethyl 2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate against a panel of bacterial and fungal pathogens would be a valuable line of inquiry. The rigid, fused structure may offer novel interactions with microbial targets that are distinct from existing drugs.
Future Perspectives
Ethyl 2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate serves as a foundational molecule for extensive structure-activity relationship (SAR) studies. Future research should focus on:
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Derivatization: Modification of the ester group to amides or other bioisosteres to improve potency and pharmacokinetic properties.
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Substitution on the Rings: Introduction of various substituents on the pyrazole and oxazole rings to probe the binding pocket of biological targets.
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Biological Screening: Comprehensive evaluation in a wide range of biological assays, including kinase inhibition panels, antiviral assays, and anti-inflammatory models, to uncover its full therapeutic potential.
The logical framework provided by this scaffold, combined with the proven track record of its constituent heterocycles, makes it a high-priority candidate for further investigation in the quest for novel therapeutics.
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